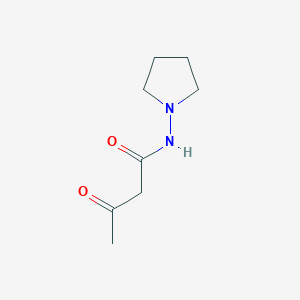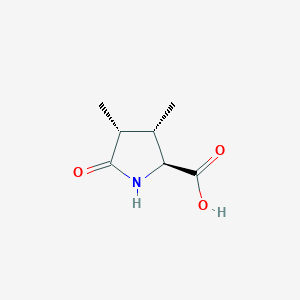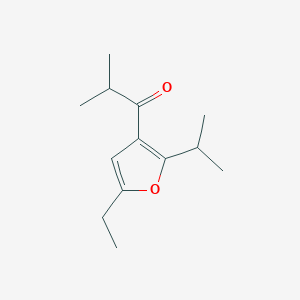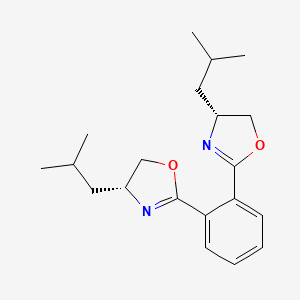
1,2-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand that has gained attention in the field of asymmetric synthesis. This compound is characterized by its two oxazoline rings attached to a benzene core, with isobutyl groups providing steric hindrance. The chiral centers in the oxazoline rings make it a valuable ligand for enantioselective catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of amino alcohols and carboxylic acids.
Automated Substitution Reactions: Employing automated systems to attach the oxazoline rings to the benzene core, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxazoline N-oxides.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a chiral ligand. The oxazoline rings coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. The steric hindrance provided by the isobutyl groups enhances the selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
1,2-Bis(®-4-tert-butyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with tert-butyl groups instead of isobutyl, offering different steric properties.
1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Contains phenyl groups, providing different electronic and steric effects.
Uniqueness
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific chiral centers and the steric hindrance provided by the isobutyl groups. This makes it particularly effective in certain enantioselective catalytic processes, offering high selectivity and efficiency.
Propiedades
Fórmula molecular |
C20H28N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4R)-4-(2-methylpropyl)-2-[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-15-11-23-19(21-15)17-7-5-6-8-18(17)20-22-16(12-24-20)10-14(3)4/h5-8,13-16H,9-12H2,1-4H3/t15-,16-/m1/s1 |
Clave InChI |
ARSXDXCDQDZGBT-HZPDHXFCSA-N |
SMILES isomérico |
CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC(C)C |
SMILES canónico |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





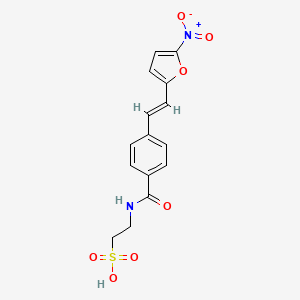
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
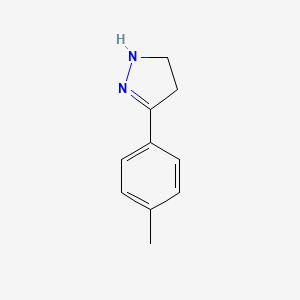
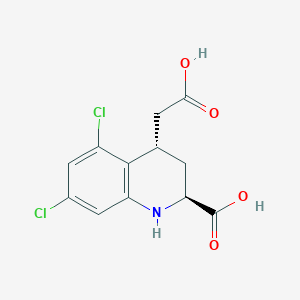
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
